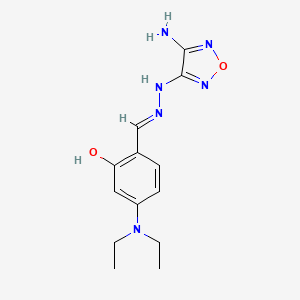![molecular formula C21H15N3O5 B6123775 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6123775.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. BPA is a synthetic compound that is widely used in the pharmaceutical industry as a drug intermediate. It is also used in the synthesis of various biologically active compounds, including anti-cancer agents, anti-inflammatory agents, and anti-bacterial agents.
Mecanismo De Acción
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits the activity of various enzymes involved in the proliferation of cancer cells, including topoisomerase II and DNA polymerase.
Biochemical and physiological effects:
This compound has been shown to exhibit significant biochemical and physiological effects. Studies have shown that this compound induces oxidative stress in cancer cells, leading to DNA damage and apoptosis. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the proliferation of cancer cells, including topoisomerase II and DNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide has several advantages for lab experiments, including its low cost, high yield, and easy synthesis method. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, research is needed to optimize the synthesis method of this compound to improve its yield and reduce its environmental impact.
Conclusion:
In conclusion, this compound, also known as this compound, is a synthetic compound that has gained significant attention in scientific research due to its potential use in various fields. This compound has been shown to exhibit significant anti-cancer activity against various cancer cell lines, as well as anti-inflammatory and anti-bacterial properties. The synthesis method of this compound is simple and efficient, making it suitable for large-scale production. Future research directions include the development of new drugs based on this compound, further studies to fully understand its mechanism of action and potential side effects, and optimization of the synthesis method to improve its yield and reduce its environmental impact.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide involves the reaction between 2-nitrophenol and 2-(2-bromoacetoxy)benzoic acid in the presence of potassium carbonate and copper (II) oxide. The reaction leads to the formation of this compound. The synthesis method is simple and efficient, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and material science. This compound has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-20(13-28-19-11-4-2-9-17(19)24(26)27)22-15-7-5-6-14(12-15)21-23-16-8-1-3-10-18(16)29-21/h1-12H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOORPZXOTPQOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6123727.png)
![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole](/img/structure/B6123734.png)
![{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid](/img/structure/B6123740.png)

![2-[4-(4-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6123767.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)
![2-(methylthio)-4-(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)pyrimidine](/img/structure/B6123779.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(methylthio)-2-propanamine](/img/structure/B6123794.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6123798.png)
![3-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6123806.png)